4-Methylbenzo[d]thiazole-2-carbonitrile
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Overview
Description
4-Methylbenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methyl group at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Methylbenzo[d]thiazole-2-carbonitrile involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction forms an imino-1,2,3-dithiazole intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed cyanation reactions has also been explored for scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methylbenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]thiazole-2-carbonitrile, particularly in its role as a monoamine oxidase inhibitor, involves the inhibition of the enzyme’s activity. This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic function .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.
4-Methylbenzo[d]thiazole: Lacks the cyano group at the 2-position.
2-Cyanobenzothiazole: Lacks the methyl group at the 4-position.
Uniqueness
4-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a monoamine oxidase inhibitor.
Properties
Molecular Formula |
C9H6N2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
4-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3 |
InChI Key |
IHGUTLLRTAZXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C#N |
Origin of Product |
United States |
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